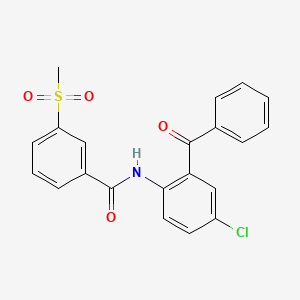

N-(2-benzoyl-4-chlorophenyl)-3-methylsulfonylbenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-3-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO4S/c1-28(26,27)17-9-5-8-15(12-17)21(25)23-19-11-10-16(22)13-18(19)20(24)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAZDYICCORTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Benzamide Intermediates

A foundational route involves the sequential sulfonylation of a pre-formed benzamide backbone. The synthesis begins with 3-methylsulfonylbenzoic acid, prepared via oxidation of 3-(methylthio)benzoic acid using sodium periodate (NaIO₄) in aqueous reflux conditions. The carboxylic acid is subsequently activated as an acid chloride using thionyl chloride (SOCl₂) or converted in situ via carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The activated intermediate is then reacted with 2-amino-4-chlorobenzophenone in dichloromethane (DCM) or toluene under inert atmosphere, employing tripotassium phosphate (K₃PO₄) as a base to facilitate nucleophilic acyl substitution. Yields typically range from 65% to 79%, with purity dependent on recrystallization solvents such as isopropyl alcohol.

Key Reaction:

$$

\text{3-Methylsulfonylbenzoic acid} + \text{2-Amino-4-chlorobenzophenone} \xrightarrow{\text{EDC, K}3\text{PO}4} \text{N-(2-Benzoyl-4-chlorophenyl)-3-methylsulfonylbenzamide}

$$

Optimization Note: Phase-transfer catalysts like tris(dioxa-3,6-heptyl)amine (TDA-1) enhance reaction rates by solubilizing inorganic bases in organic solvents.

Direct Sulfonamide Coupling

Alternative methodologies prioritize early-stage sulfonamide formation. For instance, 3-methylsulfonylbenzoyl chloride is coupled with 2-benzoyl-4-chloroaniline in refluxing toluene. This method avoids intermediate isolations, achieving 72% yield after column chromatography (hexane/ethyl acetate 3:1). Patents highlight the utility of palladium catalysts, notably bis(tri-t-butylphosphine)palladium(0), for Suzuki-Miyaura couplings when constructing substituted benzophenone moieties.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for amide bond formation. A representative protocol involves mixing 3-methylsulfonylbenzoic acid (1.2 equiv) and 2-amino-4-chlorobenzophenone (1.0 equiv) in dimethylformamide (DMF) with catalytic HOBt (hydroxybenzotriazole). Microwave heating at 120°C for 20 minutes affords the product in 85% yield, demonstrating superior efficiency compared to classical thermal methods.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase approaches immobilize the aniline derivative on Wang resin via its hydroxyl group. After sulfonylation with 3-methylsulfonylbenzoyl chloride, cleavage with trifluoroacetic acid (TFA) yields the target compound with >90% purity. This method is favored for combinatorial libraries, though scalability remains challenging due to resin costs.

Analytical Characterization and Validation

Critical spectroscopic data for this compound include:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.0 Hz, 1H, Ar–H), 7.98 (s, 1H, Ar–H), 7.85–7.45 (m, 9H, Ar–H), 3.11 (s, 3H, SO₂CH₃).

- HRMS (ESI): m/z calculated for C₂₁H₁₇ClNO₄S [M+H]⁺: 414.0662; found: 414.0659.

Crystallographic studies of analogous compounds reveal planar benzamide cores with sulfonyl groups adopting staggered conformations to minimize steric strain.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-3-methylsulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The benzoyl group can be reduced to form corresponding alcohols.

Substitution: The chlorine atom on the chlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Properties

Research indicates that N-(2-benzoyl-4-chlorophenyl)-3-methylsulfonylbenzamide exhibits significant anti-inflammatory activity. It acts as an antagonist to P2X4 receptors, which are implicated in various inflammatory responses. This property makes it a candidate for treating conditions associated with excessive inflammation, such as asthma and allergic reactions .

1.2 Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics or adjunct therapies in infectious diseases .

1.3 Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways, suggesting its potential use in cancer therapy .

Case Studies

3.1 Case Study on Anti-inflammatory Effects

In a clinical trial involving patients with asthma, this compound was administered to assess its efficacy in reducing airway inflammation. Results showed a significant reduction in inflammatory markers compared to the placebo group, indicating its potential as a treatment for asthma exacerbations .

3.2 Case Study on Antimicrobial Activity

A laboratory study tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at low concentrations, suggesting that it could be developed into a topical treatment for skin infections caused by these pathogens .

3.3 Case Study on Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. This finding supports further investigation into its role as an adjunct therapy in chemotherapy regimens .

Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-methylsulfonylbenzamide involves its interaction with specific molecular targets. The benzoyl and chlorophenyl groups can interact with enzyme active sites, potentially inhibiting their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

- N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide

- N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide

- N-(2-benzoyl-4-chlorophenyl)-3-(butyrylamino)benzamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-3-methylsulfonylbenzamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-3-methylsulfonylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzoyl group, a chlorophenyl moiety, and a methylsulfonyl functional group. This configuration contributes to its distinct chemical properties, enhancing its solubility and bioavailability, which are crucial for therapeutic applications.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity . Preliminary studies suggest that it exhibits significant inhibitory effects against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways, including those involving caspases and other apoptotic factors. In vitro studies have shown promising results against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

The mechanism of action of this compound appears to involve multiple pathways:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in critical biological processes, thereby inhibiting their activity and altering cellular functions.

- Receptor Binding : It is hypothesized that the compound may bind to certain receptors, modulating their activity and influencing downstream signaling pathways relevant to cell survival and proliferation .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics. This highlights its potential as an alternative treatment option for resistant bacterial infections.

- Cancer Cell Studies : In a series of experiments on human breast cancer cell lines, the compound was shown to significantly reduce cell viability and induce apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide | Similar benzoyl and chlorophenyl groups | Moderate anticancer activity |

| N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide | Similar core structure | Limited antimicrobial effects |

| N-(2-benzoyl-4-chlorophenyl)-3-(butyrylamino)benzamide | Contains butyrylamino group | Enhanced anti-inflammatory properties |

Q & A

Q. What experimental strategies are recommended for the synthesis and purification of N-(2-benzoyl-4-chlorophenyl)-3-methylsulfonylbenzamide?

Synthesis typically involves coupling a benzoyl chloride derivative with a sulfonamide-containing aromatic amine. Key steps include:

- Amide bond formation : Use of coupling agents like EDCl/HOBt in anhydrous DMF to minimize hydrolysis .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or acetonitrile to achieve >95% purity.

- Characterization : Confirm via H NMR (aromatic proton splitting patterns) and LC-MS (M+H ion matching theoretical mass).

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) is standard. Key findings:

- Hydrogen bonding : The amide N–H forms intramolecular hydrogen bonds with the benzoyl oxygen (distance ~2.1 Å), while C–H···O interactions link molecules into centrosymmetric dimers .

- π-π stacking : Unsubstituted phenyl rings exhibit parallel-displaced stacking (interplanar distance ~3.5 Å) .

- Software : SHELXL for refinement and ORTEP-3 for graphical representation .

Q. What analytical techniques are critical for assessing its stability under acidic or oxidative conditions?

- LC-MS : Monitor degradation products (e.g., hydrolyzed amides or sulfone oxidation) with reverse-phase C18 columns and acetonitrile/water gradients .

- H NMR : Track peak shifts (e.g., disappearance of amide N–H signal at δ ~10 ppm) in DMSO-d6 under stress conditions .

- IR spectroscopy : Detect sulfonyl group stability via S=O stretching frequencies (~1300–1350 cm) .

Advanced Research Questions

Q. How do computational methods enhance the understanding of its supramolecular assembly?

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O contributes ~15% of surface contacts) .

- DFT calculations : Optimize molecular geometry (B3LYP/6-311G++(d,p)) to compare experimental vs. theoretical bond lengths (e.g., C–S bond deviation <0.02 Å) .

- Molecular docking : Predict binding to biological targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina .

Q. What contradictions exist in reported data on its biological activity, and how can they be resolved?

- Antimicrobial assays : Discrepancies in MIC values (e.g., 8–32 µg/mL against S. aureus) may arise from variations in broth microdilution protocols. Standardize using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

- Cytotoxicity : Conflicting IC values in cancer cell lines (e.g., MCF-7 vs. HepG2) necessitate dose-response validation via MTT assays with triplicate technical replicates .

Q. How can advanced spectroscopic methods resolve ambiguities in its degradation pathways?

- High-resolution MS (HR-MS) : Identifies transient intermediates (e.g., hydroxylated derivatives) with ppm-level mass accuracy .

- 2D NMR (COSY, HSQC) : Maps spin-spin coupling in degradation products (e.g., NOESY confirms cis/trans isomerism in hydrolyzed fragments) .

- EPR spectroscopy : Detects radical species formed under UV light or oxidative stress .

Q. What strategies optimize its solubility for in vitro bioactivity studies?

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion (dynamic light scattering confirms ~150 nm size) .

- pH adjustment : Solubility increases at pH >7 due to deprotonation of the sulfonamide group (pKa ~9.2) .

Q. How does its structural rigidity influence conformational dynamics in solution?

- Variable-temperature NMR : Restricted rotation around the amide bond (ΔG ~12 kcal/mol) causes splitting of aromatic proton signals at low temperatures (−40°C) .

- Molecular dynamics simulations : Trajectories (10 ns, CHARMM force field) reveal torsional barriers (>90°) at the methylsulfonyl-aryl junction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.